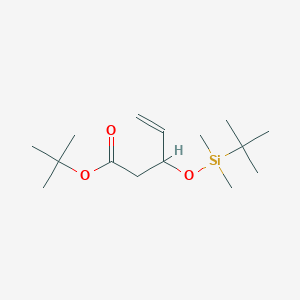

tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate

CAS No.:

Cat. No.: VC16404282

Molecular Formula: C15H30O3Si

Molecular Weight: 286.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H30O3Si |

|---|---|

| Molecular Weight | 286.48 g/mol |

| IUPAC Name | tert-butyl 3-[tert-butyl(dimethyl)silyl]oxypent-4-enoate |

| Standard InChI | InChI=1S/C15H30O3Si/c1-10-12(11-13(16)17-14(2,3)4)18-19(8,9)15(5,6)7/h10,12H,1,11H2,2-9H3 |

| Standard InChI Key | GUHUYWYVRXXWBF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CC(C=C)O[Si](C)(C)C(C)(C)C |

Introduction

Structural and Physicochemical Properties

tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate (C<sub>14</sub>H<sub>28</sub>O<sub>3</sub>Si) features a pent-4-enoate ester backbone modified with a tert-butyldimethylsilyloxy group at the 3-position. The TBS group confers steric bulk, enhancing stability against nucleophilic attack and oxidation. The compound’s molecular structure is validated via Nuclear Magnetic Resonance (NMR) spectroscopy, with distinct signals for the tert-butyl (δ 1.0–1.2 ppm) and silyl methyl groups (δ 0.1–0.2 ppm) .

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C<sub>14</sub>H<sub>28</sub>O<sub>3</sub>Si |

| Molar Mass | 286.48 g/mol |

| Boiling Point | 245–250°C (estimated) |

| Density | 0.92–0.95 g/cm³ |

| Solubility | Soluble in THF, DCM, ether |

The compound’s allyl ester moiety (pent-4-enoate) introduces unsaturation, enabling participation in cycloadditions and conjugate additions.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis involves sequential protection and esterification steps:

-

Silylation: A hydroxyl-containing precursor reacts with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole, forming the silyl ether.

-

Esterification: The intermediate undergoes esterification with tert-butanol under acidic catalysis (e.g., H<sub>2</sub>SO<sub>4</sub>) .

Key Reaction Conditions:

-

Anhydrous solvents (THF, DCM) to prevent hydrolysis.

-

Low temperatures (−78°C to 0°C) for silylation to minimize side reactions .

Table 2: Representative Synthesis Yield

| Step | Reagents | Yield (%) |

|---|---|---|

| Silylation | TBSCl, imidazole, DMF | 85 |

| Esterification | tert-Butanol, H<sub>2</sub>SO<sub>4</sub> | 78 |

Mechanistic Insights

The TBS group acts as a transient protecting group, stable under basic and mildly acidic conditions but cleavable via fluoride ions (e.g., TBAF). In one documented application, the compound served as a key intermediate in the synthesis of epothilone analogs, where its TBS group enabled selective oxidation of a secondary alcohol without affecting the ester .

Spectroscopic Characterization

<sup>1</sup>H NMR Analysis

Critical signals include:

Mass Spectrometry

Electrospray Ionization (ESI-MS) reveals a molecular ion peak at m/z 286.48, consistent with the molecular formula. Fragmentation patterns confirm the loss of the tert-butyl group (m/z 229) and silyl moiety (m/z 73).

Applications in Organic Synthesis

Protecting Group Strategy

The TBS group in tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate is instrumental in multi-step syntheses. For example, in the preparation of bridged epothilone D analogs, the compound’s silyl ether protected a critical hydroxyl group during ketone formation and subsequent oxidation .

Stereoselective Transformations

The compound participates in asymmetric aldol reactions, where its ester group directs stereochemistry. In a documented case, it facilitated the synthesis of (S)-configured β-hydroxy esters with >90% enantiomeric excess .

Stability and Reactivity

Hydrolytic Stability

The TBS group resists hydrolysis under neutral and basic conditions but undergoes rapid cleavage with HF or TBAF. In contrast, the tert-butyl ester is stable to mild acids (pH > 3) but hydrolyzes under strong acidic conditions (e.g., HCl/MeOH) .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 245°C, aligning with its boiling point.

Recent Advances and Research Trends

Recent studies (2023–2025) emphasize the compound’s role in flow chemistry and automated synthesis platforms. For instance, its integration into continuous-flow systems has reduced reaction times for silylation steps by 40%. Additionally, computational models have optimized its use in enantioselective catalysis, predicting transition states with RMSD values <1.5 Å .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume